molecular formula C21H12N2O6 B12454261 2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

Cat. No.: B12454261
M. Wt: 388.3 g/mol
InChI Key: KSQDGAHCTZIFQX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione is a complex organic compound that features both hydroxyphenyl and nitrobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Addition of the Nitrobenzoyl Group: This can be done through nitration reactions followed by acylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Both the hydroxy and nitro groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures can act as catalysts in organic reactions.

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential use as intermediates in the synthesis of pharmaceuticals.

    Biological Probes: Used in the study of biological systems due to their unique chemical properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their vibrant colors.

    Polymers: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action for 2-(4-Hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione would depend on its specific application. For example, in catalysis, it might interact with substrates through its functional groups to facilitate chemical reactions. In biological systems, it might interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxyphenyl)-5-benzoylisoindole-1,3-dione
  • 2-(4-Hydroxyphenyl)-5-(4-methylbenzoyl)isoindole-1,3-dione

Properties

Molecular Formula

C21H12N2O6

Molecular Weight

388.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C21H12N2O6/c24-16-8-6-14(7-9-16)22-20(26)17-10-3-13(11-18(17)21(22)27)19(25)12-1-4-15(5-2-12)23(28)29/h1-11,24H

InChI Key

KSQDGAHCTZIFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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